molecular formula C16H17NO2 B5147404 1,3-benzodioxol-5-yl(2,5-dimethylbenzyl)amine

1,3-benzodioxol-5-yl(2,5-dimethylbenzyl)amine

Cat. No. B5147404
M. Wt: 255.31 g/mol
InChI Key: FKMPLYPABVXUCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-benzodioxol-5-yl(2,5-dimethylbenzyl)amine, also known as MDBA, is a psychoactive drug that belongs to the amphetamine class. It is a designer drug that is often used as a substitute for MDMA or ecstasy. MDBA is a synthetic compound that is structurally similar to other amphetamines, but its effects on the central nervous system are not well understood.

Mechanism of Action

1,3-benzodioxol-5-yl(2,5-dimethylbenzyl)amine acts as a stimulant on the central nervous system by increasing the release of dopamine, norepinephrine, and serotonin. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the brain. This results in the characteristic effects of amphetamines, including increased energy, alertness, and euphoria.
Biochemical and Physiological Effects:
1,3-benzodioxol-5-yl(2,5-dimethylbenzyl)amine has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation and muscle tension. In addition, it can lead to dehydration, hyperthermia, and other adverse effects on the body. The long-term effects of 1,3-benzodioxol-5-yl(2,5-dimethylbenzyl)amine on the brain and other organs are not well understood.

Advantages and Limitations for Lab Experiments

1,3-benzodioxol-5-yl(2,5-dimethylbenzyl)amine has been used in laboratory experiments to study the effects of amphetamines on the brain and to develop new treatments for neurological disorders. Its advantages include its ability to produce euphoria and heightened sensory perception, which can be useful in studying the effects of amphetamines on the brain. However, its limitations include its potential for adverse effects on the body and the lack of understanding of its long-term effects on the brain.

Future Directions

There are several future directions for research on 1,3-benzodioxol-5-yl(2,5-dimethylbenzyl)amine. One area of research is the development of new treatments for neurological disorders based on the effects of amphetamines on the brain. Another area of research is the study of the long-term effects of 1,3-benzodioxol-5-yl(2,5-dimethylbenzyl)amine on the brain and other organs. Additionally, researchers may investigate the potential of 1,3-benzodioxol-5-yl(2,5-dimethylbenzyl)amine as a tool for studying the effects of amphetamines on the brain in animal models. Overall, further research is needed to fully understand the effects of 1,3-benzodioxol-5-yl(2,5-dimethylbenzyl)amine on the body and its potential for use in scientific research.
Conclusion:
In conclusion, 1,3-benzodioxol-5-yl(2,5-dimethylbenzyl)amine is a psychoactive drug that has been used in scientific research to study the effects of amphetamines on the brain and to develop new treatments for neurological disorders. Its synthesis method is complex and requires expertise in organic chemistry. 1,3-benzodioxol-5-yl(2,5-dimethylbenzyl)amine acts as a stimulant on the central nervous system by increasing the release of dopamine, norepinephrine, and serotonin. It has been shown to have adverse effects on the body, and its long-term effects on the brain are not well understood. Despite these limitations, there are several future directions for research on 1,3-benzodioxol-5-yl(2,5-dimethylbenzyl)amine, including the development of new treatments for neurological disorders and the study of its long-term effects on the brain.

Synthesis Methods

1,3-benzodioxol-5-yl(2,5-dimethylbenzyl)amine is synthesized by the reaction of 1,3-benzodioxole with 2,5-dimethylbenzylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to obtain a high yield of pure 1,3-benzodioxol-5-yl(2,5-dimethylbenzyl)amine. The synthesis method is complex and requires expertise in organic chemistry.

Scientific Research Applications

1,3-benzodioxol-5-yl(2,5-dimethylbenzyl)amine has been used in scientific research to study its effects on the central nervous system. It is a psychoactive drug that produces euphoria, increased energy, and heightened sensory perception. Researchers have used 1,3-benzodioxol-5-yl(2,5-dimethylbenzyl)amine to study the effects of amphetamines on the brain and to develop new treatments for neurological disorders.

properties

IUPAC Name

N-[(2,5-dimethylphenyl)methyl]-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-3-4-12(2)13(7-11)9-17-14-5-6-15-16(8-14)19-10-18-15/h3-8,17H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMPLYPABVXUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CNC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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